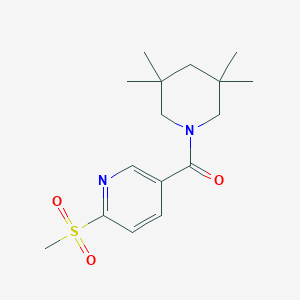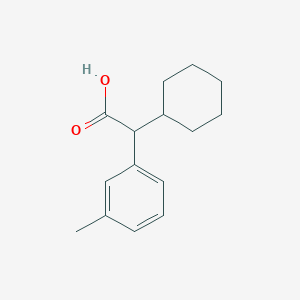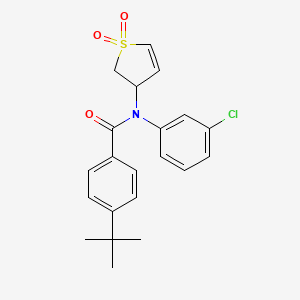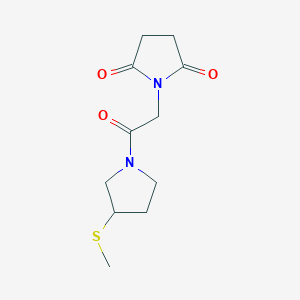![molecular formula C18H14Cl2N2O2S B2460722 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine CAS No. 339276-11-8](/img/structure/B2460722.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine, also known as 2-(3,4-dichlorobenzylsulfanyl)-5-methoxy-4-phenoxy-pyrimidine, is a synthetic molecule that has been used in various laboratory experiments. This molecule has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a relatively new compound, with limited research available on its properties and effects.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
DCBSMP plays a crucial role in drug discovery due to its ability to serve as a building block for novel drug molecules. Researchers have utilized it to create derivatives with enhanced pharmacological properties. By modifying specific functional groups, scientists can fine-tune the compound’s interactions with biological targets, potentially leading to new therapeutic agents .
Anticancer Potential
Studies have explored DCBSMP derivatives as potential anticancer agents. The compound’s structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers investigate its effects on specific cancer cell lines, aiming to identify promising leads for further development .
Pesticide Development
DCBSMP derivatives have been evaluated for their pesticidal properties. By incorporating this scaffold into pesticide formulations, scientists aim to enhance efficacy while minimizing environmental impact. Investigations focus on insecticidal and fungicidal activities, with the goal of developing safer and more effective crop protection agents.
Materials Science and Organic Electronics
The electron-rich nature of DCBSMP makes it valuable in materials science. Researchers explore its use in organic electronics, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). By incorporating DCBSMP-based materials, they aim to improve device performance and stability .
Phosphatase Inhibitors
DCBSMP derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs). These enzymes play essential roles in cellular signaling pathways. By blocking PTP activity, researchers hope to modulate cellular processes related to diseases like cancer, diabetes, and neurodegenerative disorders .
Synthetic Chemistry and Methodology Development
The synthesis of DCBSMP and its derivatives involves innovative chemical transformations. Researchers develop efficient routes to access these compounds, contributing to synthetic methodology. These methods may find broader applications beyond DCBSMP itself, impacting the field of organic synthesis .
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(22-17(16)24-13-5-3-2-4-6-13)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAFNOZROGXXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)
![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)


![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)

![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2460659.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2460660.png)